2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol
Description
This diaryl pyrimidine derivative features a pyrimidine core substituted with a 2-methoxyphenoxy group at position 5, a methyl group at position 6, and a 2-methylbenzyloxy-phenol moiety at position 4. The compound’s design aligns with trends in medicinal chemistry, where pyrimidine derivatives are optimized for target binding via substituent modulation .
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-8-4-5-9-18(16)15-32-19-12-13-20(21(30)14-19)24-25(17(2)28-26(27)29-24)33-23-11-7-6-10-22(23)31-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCHWCJXOUAOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC(=C3OC4=CC=CC=C4OC)C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a complex organic molecule that shows potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound can be classified as an aromatic ether due to its methoxy substitutions on the phenolic rings and features a pyrimidine moiety, which is significant for various biological applications. Its molecular formula is , with a molecular weight of approximately 457.5 g/mol. The structural characteristics suggest that it may interact with specific biological targets, such as enzymes or receptors involved in signaling pathways.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 457.5 g/mol |
| CAS Number | 879478-43-0 |
The mechanism of action for this compound likely involves interactions with specific biological targets. The presence of amino and phenolic groups allows for hydrogen bonding with active sites on enzymes or receptors, while the aromatic rings can participate in π-π interactions. These interactions may modulate the activity of target molecules, leading to various biological effects, including inhibition of kinase activity, which is critical in many disease processes.
Antitumor Activity
Research indicates that compounds similar to This compound may exhibit antitumor properties by inhibiting specific kinases implicated in cancer progression. For instance, studies have shown that modifications on the pyrimidine or phenolic structures can significantly influence biological activity, making this compound a candidate for further pharmacological studies targeting cancer cells.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential. In vitro studies using lipopolysaccharide (LPS)-induced RAW 264.7 cells have shown that related compounds exhibit inhibitory effects on COX-2 gene expression, suggesting potential as anti-inflammatory agents. The structure-activity relationship (SAR) studies have indicated that certain functional groups enhance anti-inflammatory activity.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against various bacterial strains. The presence of specific substituents may enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways within microbial cells.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that derivatives with similar structural motifs inhibited BRAF(V600E), a key player in melanoma, showcasing promising results in preclinical models.
- Anti-inflammatory Effects : Compounds structurally related to this molecule were tested for their effects on inflammatory markers in cell lines, revealing significant reductions in cytokine production.
- Antimicrobial Screening : In vitro assays against Escherichia coli and Pseudomonas aeruginosa showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
- AP-3-OMe-Ph (2-(2-Amino-5-(3-Methoxyphenyl)Pyrimidin-4-yl)Phenol): This compound () has a meta-methoxyphenyl group instead of the ortho-methoxyphenoxy group in the target compound. However, the target’s phenoxy linker might improve conformational flexibility .
- Compound from (2-[2-Amino-5-(4-Methoxyphenyl)-6-Methylpyrimidin-4-yl]-5-[(4-Fluorophenyl)Methoxy]Phenol): The para-methoxy and para-fluoro substituents increase electron-withdrawing effects, which could enhance metabolic stability but reduce solubility compared to the target’s ortho-methoxy and 2-methylbenzyloxy groups .
Bioactivity Profiles
- The target compound’s 2-methylbenzyloxy group may offer similar hydrophobic interactions but with reduced aromatic bulk compared to AP-NP’s naphthyl group .
- Compound 6a (): A thiadiazole-containing pyrimidine derivative showed 65% inhibition against B. cinerea at 50 µg/mL. While the target compound lacks a thiadiazole moiety, its phenolic and benzyloxy groups may confer comparable antimicrobial properties through membrane disruption .
Data Tables: Key Comparative Metrics
Table 1. Structural and Bioactivity Comparison
Research Findings and Implications
- Antiviral Potential: The target compound’s structural similarity to AP-3-OMe-Ph and AP-NP suggests possible inhibition of viral entry mechanisms, though in vitro validation is needed .
- Antimicrobial Activity : The benzyloxy and methyl groups may enhance lipid bilayer penetration, analogous to compound 6a’s thiadiazole-driven activity .
- Metabolic Stability : The 2-methylbenzyloxy group could reduce oxidative metabolism compared to fluorinated analogs (), balancing potency and pharmacokinetics .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the pyrimidine core. Key steps include nucleophilic aromatic substitution for introducing the 2-methoxyphenoxy group and Mitsunobu or Ullmann coupling for attaching the 2-methylbenzyloxy phenol moiety. Optimization can be achieved by:
- Using Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance yield .
- Employing enzymatic methods (e.g., lipase PS Amano SD) for stereoselective synthesis of intermediates, as demonstrated in analogous compounds .
- Monitoring reaction progress via TLC or HPLC, with purification via column chromatography or recrystallization .
Q. What spectroscopic techniques are critical for confirming structural integrity, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Prioritize signals for the pyrimidine NH₂ (δ 5.8–6.2 ppm as a broad singlet) and methoxy groups (δ 3.7–3.9 ppm). Aromatic protons in the 2-methylbenzyloxy moiety appear as multiplet clusters between δ 6.8–7.4 ppm .
- HPLC-MS : Confirm molecular weight ([M+H]+ expected at ~461 m/z) and purity (>95% by area under the curve) .
- FT-IR : Look for N-H stretching (~3350 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases using fluorescence-based kits (e.g., ADP-Glo™ for kinase activity). Include positive controls (e.g., staurosporine) and normalize activity to DMSO-treated controls .
- Cell Viability Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Optimize dosing ranges (1–100 µM) and account for solvent cytotoxicity .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Standardized Protocols : Replicate assays in triplicate using the same cell passage number and reagent batches to minimize variability .
- Mechanistic Profiling : Combine functional assays (e.g., apoptosis markers like caspase-3) with omics approaches (e.g., phosphoproteomics) to identify off-target effects .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Use tools like GraphPad Prism® for dose-response curve modeling .
Q. What methodologies are recommended for evaluating environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolysis/Photolysis Studies : Expose the compound to pH-buffered solutions (pH 4–9) and UV light (254 nm). Monitor degradation via LC-MS and identify byproducts (e.g., demethylated derivatives) .
- Biotic Degradation : Use soil microcosms or activated sludge systems. Quantify residual compound via SPE-LC/MS and assess microbial diversity via 16S rRNA sequencing .
Q. How do substitution patterns on the pyrimidine and phenolic rings influence pharmacokinetic properties?
- Methodological Answer :
- In Vitro ADME : Assess solubility (shake-flask method), permeability (Caco-2 monolayers), and metabolic stability (human liver microsomes). Compare with analogs lacking methoxy or methyl groups .
- Computational Modeling : Use QSAR models (e.g., Schrödinger’s QikProp) to predict logP, BBB penetration, and CYP450 interactions. Validate with experimental data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?
- Methodological Answer :
- Model Optimization : Use spheroids or organoids for 3D cultures and confirm compound penetration via fluorescent analogs (e.g., FITC-labeled derivative) .
- Microenvironment Mimicry : Supplement 3D models with ECM components (e.g., Matrigel®) and hypoxia chambers to better replicate in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
